Cas no 883236-47-3 (Tris[4-(5-formylthiophene-2-yl)phenyl]amine)
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Chemical and Physical Properties
Names and Identifiers
-
- 5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
- YSWG640
- Tris[4-(5-formylthiophene-2-yl)phenyl]amine
- 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
- 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
- 5,5′,5′′-(Nitrilotri-4,1-phenylene)tris[2-thiophenecarboxaldehyde] (ACI)
- 883236-47-3
- BS-48673
- SCHEMBL3630228
- 2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
- DTXSID00733821
- E81858
- CS-0146266
- 5-(4-{bis[4-(5-formylthiophen-2-yl)phenyl]amino}phenyl)thiophene-2-carbaldehyde
-
- Inchi: 1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
- InChI Key: SBRXFORWSATJLQ-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C2C=CC(N(C3C=CC(C4=CC=C(C=O)S4)=CC=3)C3C=CC(C4=CC=C(C=O)S4)=CC=3)=CC=2)S1
Computed Properties
- Exact Mass: 575.06835705 g/mol
- Monoisotopic Mass: 575.06835705 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.6
- Topological Polar Surface Area: 139
- Molecular Weight: 575.7
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1235847-1g |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 95% | 1g |
$120 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235847-5g |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 95% | 5g |
$350 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216906-100mg |
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde |
883236-47-3 | 97% | 100mg |
¥133.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216906-250mg |
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde |
883236-47-3 | 97% | 250mg |
¥177.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216906-1g |
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde |
883236-47-3 | 97% | 1g |
¥768.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216906-5g |
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde |
883236-47-3 | 97% | 5g |
¥3166.00 | 2024-04-27 | |
| Aaron | AR008ALP-100mg |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 97% | 100mg |
$11.00 | 2025-02-11 | |
| Aaron | AR008ALP-250mg |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 97% | 250mg |
$19.00 | 2025-02-11 | |
| Aaron | AR008ALP-1g |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 97% | 1g |
$68.00 | 2025-02-11 | |
| Aaron | AR008ALP-5g |
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- |
883236-47-3 | 97% | 5g |
$327.00 | 2025-02-11 |
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Production Method
Production Method 1
1.2 Reagents: Sodium acetate Solvents: Dichloromethane , Water ; 2 h, 20 °C
Production Method 2
1.2 Reagents: Sodium acetate Solvents: Dichloromethane , Water ; 1 h
Production Method 3
Production Method 4
Production Method 5
Production Method 6
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 15 h, reflux
2.2 Reagents: Sodium acetate Solvents: 1,2-Dichloroethane , Water ; 2 h, rt
Production Method 7
1.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; rt → 80 °C; overnight, 80 - 90 °C
Production Method 8
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; rt; 17 h, 95 °C; 95 °C → 20 °C
2.2 Reagents: Sodium acetate Solvents: Dichloromethane , Water ; 2 h, 20 °C
Production Method 9
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Production Method 10
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, reflux
Production Method 11
2.1 Reagents: Potassium carbonate Solvents: Methanol , Toluene ; 0.25 h, rt
2.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; rt → 80 °C; overnight, 80 - 90 °C
Production Method 12
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 18 h, 100 °C
3.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; rt; 17 h, 95 °C; 95 °C → 20 °C
3.2 Reagents: Sodium acetate Solvents: Dichloromethane , Water ; 2 h, 20 °C
Production Method 13
1.2 Reagents: Sodium acetate Solvents: Dichloromethane , Water ; 1 h
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Raw materials
- 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- 2-(Tributylstannyl)thiophene
- Tris(4-iodophenyl)amine
- Thiophene-2-carbaldehyde
- Tris[4-(2-thienyl)phenyl]amine
- Tris(4-bromophenyl)amine
- 5-Formyl-2-thiopheneboronic acid
- Triphenylamine
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Preparation Products
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Suppliers
Tris[4-(5-formylthiophene-2-yl)phenyl]amine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Tris[4-(5-formylthiophene-2-yl)phenyl]amine
Tris[4-(5-formylthiophene-2-yl)phenyl]amine: A Versatile Compound in Modern Chemical and Pharmaceutical Research
Tris[4-(5-formylthiophene-2-yl)phenyl]amine (CAS No. 883236-47-3) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, often referred to as TFTPA, is characterized by its trisubstituted amine core and the presence of formylthiophene moieties, which confer it with remarkable properties and reactivity.
The molecular formula of Tris[4-(5-formylthiophene-2-yl)phenyl]amine is C30H21NOS3, and its molecular weight is 519.62 g/mol. The compound's structure consists of three phenyl rings, each substituted with a 5-formylthiophene group, which are all linked to a central amine group. This intricate arrangement provides TFTPA with a high degree of conjugation and delocalization, making it an excellent candidate for various chemical reactions and material applications.
In the realm of organic synthesis, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has been extensively studied for its role as a building block in the synthesis of more complex molecules. Its formyl groups can undergo a variety of reactions, including condensation, reduction, and oxidation processes, which allow for the creation of diverse functional groups and structures. For instance, recent research has shown that TFTPA can be used as a precursor in the synthesis of conjugated polymers and small molecules with tailored electronic properties, making it a valuable tool in the development of organic electronics and photovoltaic materials.
Beyond its synthetic utility, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has also shown promise in pharmaceutical research. The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in metallo-drug design. Metal complexes derived from TFTPA have been investigated for their anticancer properties, with some studies reporting significant cytotoxic effects against various cancer cell lines. The unique electronic configuration of TFTPA allows it to interact effectively with biological targets, making it a promising candidate for the development of novel therapeutic agents.
In addition to its pharmaceutical applications, Tris[4-(5-formylthiophene-2-yl)phenyl]amine has been explored for its potential in catalysis. The presence of formyl groups and the delocalized π-electron system makes TFTPA an effective ligand for transition metal catalysts. Recent studies have demonstrated that TFTPA-based catalysts can facilitate a wide range of reactions, including C-H activation, cross-coupling reactions, and asymmetric synthesis. These findings highlight the versatility of TFTPA as a ligand in homogeneous catalysis and open up new avenues for the development of more efficient and selective catalytic systems.
The physical properties of Tris[4-(5-formylthiophene-2-yl)phenyl]amine, such as its solubility and thermal stability, have also been extensively characterized. The compound is generally soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF), which facilitates its use in various synthetic protocols. Additionally, its thermal stability allows it to withstand moderate heating conditions without significant degradation, making it suitable for high-temperature reactions.
In summary, Tris[4-(5-formylthiophene-2-yl)phenyl]amine (CAS No. 883236-47-3) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists, materials scientists, and drug developers alike. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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